(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Overview

Description

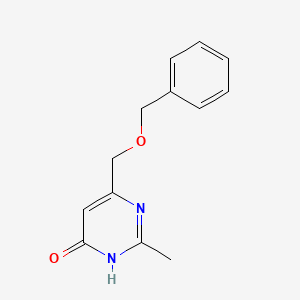

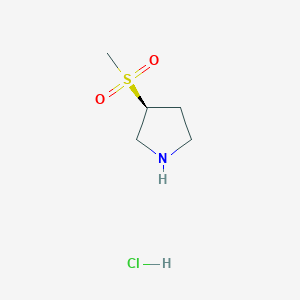

“(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride” is a chemical compound with the linear formula C7H16ClNO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in various studies. For instance, a method for the synthesis of pyrrolidine was reported by NIST . Another study reported the synthesis of a new class of pyrrolinium-based ionic liquid crystals through the metal-free direct C–H functionalization of pyrrolidine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H16ClNO2S . The molecular weight of this compound is 213.728 .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been studied in various contexts. For instance, a study reported the metal-free direct C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals . Another study reported the direct oxidative conversion of thiols and disulfides to the corresponding sulfonyl chlorides .Scientific Research Applications

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring, characteristic of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, is widely utilized in medicinal chemistry for developing treatments for various human diseases. Its saturated scaffold is prized for its efficiency in pharmacophore exploration due to sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage through a phenomenon known as “pseudorotation.” This review highlights bioactive molecules incorporating the pyrrolidine ring and its derivatives, focusing on their synthesis, structure-activity relationships, and the impact of stereoisomers on the biological profile of drug candidates, aiming to guide the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Advances in Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are critical in many physiological and pathological processes, with inhibitors considered potential therapeutics for cancer, rheumatic, and cardiovascular diseases. Pyrrolidine scaffold-based MMP inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have been developed. These inhibitors demonstrate low nanomolar activity against specific MMP subclasses, validating the pyrrolidine ring as an effective scaffold for designing MMP inhibitors. This review focuses on the structure, activity, and selectivity profiles of these inhibitors, underscoring the pyrrolidine ring's utility in therapeutic development (Cheng et al., 2008).

Applications in Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, notably tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives, serving as chiral auxiliaries. Tert-butanesulfinamide has been instrumental in the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused counterparts. This methodology provides access to a diverse array of structures pivotal in natural products and therapeutic agents, showcasing the versatility of this compound in medicinal chemistry (Philip et al., 2020).

Safety and Hazards

Sigma-Aldrich provides “(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For specific safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Pyrrolidine-based compounds have been used in the synthesis of chiral porous polymers for heterogeneous organocatalysis .

Mode of Action

Pyrrolidine-based compounds have been used in the synthesis of chiral porous polymers, which possess extensive porosity and readily accessible and uniformly distributed catalytic sites .

Biochemical Pathways

Pyrrolidine-based compounds have been used in the synthesis of chiral porous polymers, which have been used as effective heterogeneous organocatalysts .

Action Environment

Pyrrolidine-based compounds have been used in the synthesis of chiral porous polymers, which possess high stability .

properties

IUPAC Name |

(3S)-3-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCGEDCMPFJUSI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)

![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)

![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)